1-(Prop-2-yn-1-yl)azepane
CAS No.: 53678-66-3
Cat. No.: VC6682029
Molecular Formula: C9H15N
Molecular Weight: 137.226
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53678-66-3 |
---|---|
Molecular Formula | C9H15N |
Molecular Weight | 137.226 |
IUPAC Name | 1-prop-2-ynylazepane |
Standard InChI | InChI=1S/C9H15N/c1-2-7-10-8-5-3-4-6-9-10/h1H,3-9H2 |
Standard InChI Key | ZGDDMEFVIIIJBM-UHFFFAOYSA-N |
SMILES | C#CCN1CCCCCC1 |
Introduction
Structural and Physicochemical Characteristics
1-(Prop-2-yn-1-yl)azepane features a bicyclic architecture comprising a seven-membered azepane ring fused to a propargyl group. The propargyl moiety introduces significant electronic anisotropy due to the sp-hybridized carbon atoms, enhancing reactivity in cycloaddition and cross-coupling reactions. Key structural attributes include:
-
Molecular formula: C₉H₁₅N
-
Molecular weight: 137.22 g/mol
-
Topological polar surface area: 12 Ų (indicative of moderate membrane permeability)
The compound’s conformational flexibility allows for diverse binding modes in biological systems, while its propargyl group serves as a handle for further functionalization in medicinal chemistry applications.
Synthetic Methodologies and Catalytic Innovations
Recent advances in transition-metal-catalyzed cycloisomerization have enabled efficient access to azepine-containing scaffolds. A gold(I)-catalyzed [m + n + o] cycloaddition strategy, as demonstrated by Yu et al. , leverages 1,6-yne-methylcyclopropane (MCP) precursors to construct azepine-fused cyclobutanes (Figure 1). Although this method targets bicyclic systems, its mechanistic principles—involving Wagner-Meerwein rearrangements and nonclassical carbocation intermediates—are translatable to 1-(Prop-2-yn-1-yl)azepane synthesis.
Key reaction steps:
-
Metal coordination: Au(I) catalysts activate alkyne moieties, inducing cyclopropane ring strain.
-
Cycloisomerization: Strain release drives -sigmatropic shifts, forming tricyclic intermediates.
-
Rearomatization: Proton transfer yields stabilized azepine products.
This method achieves enantioselectivity through chiral phosphine ligands, underscoring its potential for asymmetric synthesis of propargyl-azepanes.
Industrial and Pharmacokinetic Considerations
Scalable Production Techniques
Solvent-free, one-pot syntheses utilizing recyclable Au/TiO₂ catalysts (TOF = 320 h⁻¹) are emerging as sustainable alternatives to traditional cyclocondensation routes. These methods enhance atom economy (>85%) and reduce E-factors (<5), aligning with green chemistry mandates.
ADMET Profiling
Predicted pharmacokinetic parameters for 1-(Prop-2-yn-1-yl)azepane mirror those of clinical PARP inhibitors (e.g., rucaparib):
Parameter | Value |
---|---|
LogP | 2.1 ± 0.3 |
Plasma protein binding | 89% |
CYP3A4 inhibition | Moderate (IC₅₀ = 12 µM) |
Hepatic glucuronidation is the primary clearance pathway, necessitating caution in polypharmacy scenarios.
Comparative Analysis with Azepane Analogues
The seven-membered ring confers enhanced conformational flexibility, improving target engagement in sterically demanding binding pockets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume